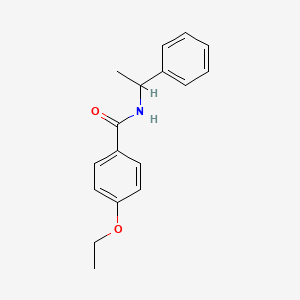

4-ethoxy-N-(1-phenylethyl)benzamide

Description

4-ethoxy-N-(1-phenylethyl)benzamide is a chiral benzamide derivative characterized by an ethoxy substituent at the para position of the benzoyl group and a 1-phenylethylamine moiety attached via an amide linkage. Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound is synthesized via methods such as Suzuki-Miyaura coupling (e.g., coupling of boronic acids with brominated aromatic substrates) or stereoselective acylation of amines, achieving yields up to 60–90% under optimized catalytic conditions . X-ray diffraction (XRD) studies confirm its stereochemical retention during synthesis, with dihedral angles between aromatic rings influenced by π-stacking interactions . Applications include its use as a precursor for multilayer 3D chiral molecules in materials science and as a ligand in enantioselective chromatography .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

4-ethoxy-N-(1-phenylethyl)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-3-20-16-11-9-15(10-12-16)17(19)18-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,18,19) |

InChI Key |

QSXMXGTYDKFLCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-phenylethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 1-phenylethylamine.

Amidation Reaction: The 4-ethoxybenzoic acid is reacted with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis: Large-scale reactors and automated systems to handle the reagents and reaction conditions efficiently.

Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

Reduction: Formation of 4-ethoxy-N-(1-phenylethyl)amine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-ethoxy-N-(1-phenylethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

(a) 3,4-Dichloro-N-(1-phenylethyl)benzamide

- Substituents : Chlorine atoms at the 3- and 4-positions of the benzamide ring.

- Properties : Higher lipophilicity (logP = 4.23) compared to the ethoxy derivative (estimated logP ~3.5), with reduced aqueous solubility (logSw = -4.50). The chlorine substituents enhance steric bulk and electron-withdrawing effects, influencing binding affinity in biological targets .

- Applications : Primarily studied for pesticidal and antimicrobial activities due to halogenated aromatic systems .

(b) 3,5-Dinitro-N-(1-phenylethyl)benzamide

- Substituents : Nitro groups at the 3- and 5-positions.

- Properties : Strong electron-withdrawing nitro groups increase polarity, improving resolution in chiral separations. In HPLC, it achieves a resolution (Rs) of 1.89 using chiral metal-organic framework (MOF) columns, outperforming ibuprofen and furoin .

- Applications : Model compound for enantioseparation studies in chromatography .

(c) 4-Ethoxy-N-(3-fluorophenyl)benzamide

(d) 4-Ethyl-N-phenylbenzamide

Key Findings:

Steric and Electronic Effects : The 1-phenylethyl group in 4-ethoxy-N-(1-phenylethyl)benzamide introduces significant steric hindrance, enhancing stereochemical control in catalytic reactions compared to simpler analogues like 4-ethyl-N-phenylbenzamide .

Chromatographic Performance : Nitro-substituted derivatives exhibit superior resolution in chiral separations due to stronger dipole interactions with MOF stationary phases .

Biological Activity : Halogenated derivatives (e.g., 3,4-dichloro) show enhanced bioactivity but reduced solubility, limiting their therapeutic utility without formulation adjustments .

Case Studies

- Asymmetric Catalysis : In Suzuki-Miyaura coupling, this compound derivatives form multilayer 3D chiral structures with dihedral angles of ~60° between naphthalene rings, enabling applications in optoelectronics .

- Enantioseparation : 3,5-dinitro-N-(1-phenylethyl)benzamide achieves a column efficiency of 4,370 plates/m in HPLC, highlighting the impact of substituents on separation performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.